3-Aminopyridin-1-ium-1-olate hydrochloride
Description
3-Aminopyridin-1-ium-1-olate hydrochloride is a heterocyclic compound featuring a pyridine backbone substituted with an amino group at position 3 and an oxidized N-oxide group at position 1. Its molecular formula is C₅H₆N₂O·HCl, with a molecular weight of 152.58 g/mol (calculated from the base structure and HCl addition). The SMILES notation is C1=CC(=CN+[O-])N.Cl, and its InChIKey is ZGIBIGDAAQIUKA-UHFFFAOYSA-N . This compound is notable for its zwitterionic character due to the coexistence of a positively charged pyridinium moiety and a negatively charged oxygen atom. Such structural features make it relevant in pharmaceutical and materials science research, particularly in studies involving charge-transfer complexes or salt formation for solubility enhancement.
Properties
IUPAC Name |
1-oxidopyridin-1-ium-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-5-2-1-3-7(8)4-5;/h1-4H,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFTAJGCKDUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Aminopyridin-1-ium-1-olate hydrochloride generally involves the reaction of 3-aminopyridine with an appropriate oxidizing agent, followed by the reaction with hydrochloric acid to form the hydrochloride salt . The specific oxidizing agents and reaction conditions can vary, but common choices include hydrogen peroxide or peracids under controlled temperature and pH conditions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The final product is typically isolated through crystallization and purified by recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyridin-1-ium-1-olate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced back to 3-aminopyridine under suitable conditions.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while substitution reactions can yield various substituted pyridines .
Scientific Research Applications
3-Aminopyridin-1-ium-1-olate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 3-Aminopyridin-1-ium-1-olate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions, which can then participate in catalytic cycles. The exact pathways and targets can vary based on the specific application and reaction environment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared below with three closely related derivatives:
Key Observations :
- Substituent Position: The position of the amino group (C3 vs. C2 or C6) significantly affects electronic distribution. For example, 2-aminopyridin-3-ol lacks the N-oxide group, resulting in reduced polarity and solubility compared to the hydrochloride salt of the main compound .
- Counterion Influence: Hydrochloride salts (e.g., the main compound) generally exhibit higher aqueous solubility than perchlorate salts (e.g., 6-amino-2-carboxypyridin-1-ium perchlorate) due to the smaller size and higher charge density of Cl⁻ vs. ClO₄⁻ .
- Functional Group Effects : The addition of electron-withdrawing groups (e.g., -Cl in 2-chloro-3-methylpyridinium olate) increases lipophilicity but may reduce stability under basic conditions .
Thermal and Stability Profiles
- This compound: Limited thermal data are available, but analogous N-oxide hydrochlorides typically decompose above 200°C, with hygroscopic tendencies requiring anhydrous storage .
- 6-Amino-2-carboxypyridin-1-ium perchlorate: Exhibits robust thermal stability (decomposition >250°C) due to strong hydrogen bonding between the carboxylate and perchlorate groups .
Biological Activity
3-Aminopyridin-1-ium-1-olate hydrochloride, with the chemical formula CHClNO and a molecular weight of 146.57 g/mol, is an organic compound recognized for its diverse applications in scientific research, particularly in chemistry and biology. It is synthesized through the reaction of 3-aminopyridine with oxidizing agents followed by hydrochloric acid treatment to form the hydrochloride salt.
The biological activity of this compound primarily stems from its ability to act as a nucleophile or electrophile depending on the reaction conditions. This characteristic allows it to interact with various biomolecules and participate in catalytic cycles. The compound can also form complexes with metal ions, which may enhance its biological effects.
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess potent effects against pathogens such as Candida albicans and Cryptococcus neoformans. These findings suggest that modifications to the pyridine structure can lead to enhanced antimicrobial efficacy .
Anticancer Potential
Preliminary studies have explored the anticancer properties of 3-Aminopyridin-1-ium derivatives. Compounds within this class have demonstrated cytotoxic effects on various cancer cell lines, including melanoma and non-melanoma cells. The mechanism appears to involve the induction of reactive oxygen species (ROS), which can trigger apoptotic pathways selectively in cancer cells .
Neuroprotective Effects
Emerging research has also pointed towards neuroprotective properties associated with 3-Aminopyridin-1-ium compounds. Certain analogs have been evaluated for their ability to protect dopaminergic neurons from toxic insults, showing promise in models of neurodegenerative diseases such as Parkinson's disease .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound | Activity | Target Organism/Cell Type | IC50 (µg/mL) |
|---|---|---|---|
| 3-Aminopyridin-1-ium-1-olate HCl | Antimicrobial | Candida albicans | <10 |
| Anticancer | Melanoma cells | <5 | |
| Neuroprotective | Dopaminergic neurons | TBD | |
| 3-Pyridinamine N-Oxide | Antimicrobial | Cryptococcus neoformans | <15 |
| Anticancer | Non-melanoma epidermoid carcinoma | <8 |
TBD : To Be Determined
Case Study 1: Antifungal Activity
A study investigated the antifungal properties of a series of aminopyridine derivatives, including 3-Aminopyridin-1-ium compounds. Results indicated that certain substitutions on the pyridine ring significantly increased activity against Candida albicans, suggesting structural modifications could lead to more effective antifungal agents .
Case Study 2: Cancer Cell Line Evaluation
Research conducted on various pyridine analogs demonstrated that specific derivatives showed enhanced cytotoxicity against melanoma cell lines. The study highlighted the importance of lipophilicity in determining the potency of these compounds against cancer cells, with some derivatives exhibiting over 100-fold increased potency compared to traditional treatments .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 3-Aminopyridin-1-ium-1-olate hydrochloride, and how can reaction conditions be optimized for yield?
- Methodology :
- Step 1 : React 3-aminopyridine with an oxidizing agent (e.g., potassium permanganate) under acidic conditions to form the 1-olate intermediate.
- Step 2 : Treat the intermediate with concentrated hydrochloric acid to protonate the pyridinium nitrogen and precipitate the hydrochloride salt .
- Optimization : Use controlled temperature (e.g., reflux at 80–100°C) and stoichiometric excess of HCl (1.2–1.5 equivalents) to maximize crystallinity. Monitor reaction progress via TLC (silica gel, eluent: ethanol/ethyl acetate 1:3) .
Q. How is the purity of this compound assessed in academic research?
- Analytical Techniques :
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution) to confirm >98% purity.
- FTIR : Characteristic peaks include N–H stretch (3300–3100 cm⁻¹) and C=O vibration (1650 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Use fume hoods to avoid inhalation of HCl vapors.
- Wear nitrile gloves and safety goggles; compound may cause skin/eye irritation (Category 2 hazard) .
- Store in airtight containers with desiccants (hygroscopic nature) at 2–8°C .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?
- Troubleshooting :
- NMR Discrepancies : Confirm sample purity via HPLC. For hygroscopic samples, use deuterated DMSO (dry under nitrogen) to avoid water peaks .
- XRD Validation : Refine crystal structures using SHELXL-2018 with anisotropic displacement parameters. Compare hydrogen-bonding networks (e.g., N–H···Cl interactions) to validate protonation sites .
Q. What strategies mitigate polymorphism during crystallization of this compound?
- Approaches :
- Screen solvents (e.g., ethanol, acetonitrile) under varying cooling rates (0.1–5°C/min) to isolate stable polymorphs.
- Use seed crystals from prior batches to control nucleation.
- Analyze packing motifs via Mercury 4.3 software to predict dominant forms .
Q. How does the compound’s stability vary under extreme pH or temperature conditions?
- Experimental Design :
- pH Stability : Prepare buffered solutions (pH 2–12) and incubate at 25°C. Monitor degradation via UV-Vis (λ = 260 nm) over 72 hours.
- Thermal Stability : Perform TGA/DSC at 10°C/min under nitrogen. Decomposition above 200°C indicates thermal resilience .
Q. What advanced techniques elucidate hydrogen-bonding networks in its crystal lattice?
- Methods :
- Single-Crystal XRD : Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine using SHELXL with Hirshfeld surface analysis to map H-bond interactions .
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compare theoretical vs. experimental bond lengths .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
